N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide
Description
N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a synthetic 1,2,4-triazole derivative characterized by a fluorophenyl group at position 4 of the triazole core, a thioether linkage at position 5 connected to a 2-(indolin-1-yl)-2-oxoethyl moiety, and a 3-methoxybenzamide substituent at the N-methyl position. Its synthesis likely involves S-alkylation of a triazole-thione precursor with α-halogenated ketones, as described in analogous protocols for related compounds . Structural confirmation would rely on techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy, with key spectral features including the absence of νS-H (~2500–2600 cm⁻¹) and the presence of νC=S (1247–1255 cm⁻¹) to confirm the thione tautomer .
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN5O3S/c1-36-22-7-4-6-19(15-22)26(35)29-16-24-30-31-27(33(24)21-11-9-20(28)10-12-21)37-17-25(34)32-14-13-18-5-2-3-8-23(18)32/h2-12,15H,13-14,16-17H2,1H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPPLKGUQFSJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Thioether Substituents: The target compound’s 2-(indolin-1-yl)-2-oxoethyl group distinguishes it from phenyl (e.g., [10–15]) or thiophenyl (e.g., 573705-89-2) analogs. Indole’s aromaticity and hydrogen-bonding capacity may improve target selectivity, particularly in neurological targets . Compounds like 878065-05-5 feature a hydroxyamino-oxoethyl thioether, which could confer redox activity or metal-binding properties absent in the target compound .
Benzamide Modifications :
- The 3-methoxybenzamide group in the target compound contrasts with the 4-methoxybenzamide in 878065-05-3. Meta-substitution may alter steric hindrance and dipole moments, impacting receptor binding .
Triazole Core Substitutions :
- Fluorophenyl at R1 (target) vs. sulfonylphenyl ([10–15]) or benzyl (878065-05-5): Fluorine’s electronegativity enhances metabolic resistance, while sulfonyl groups improve solubility .
Physicochemical and Pharmacological Properties
- Lipophilicity: The indolin-1-yl group (logP ~2.5) may increase lipophilicity compared to phenyl (logP ~2.1) or hydroxyamino (logP ~1.8) substituents, affecting membrane permeability .
- Solubility: The 3-methoxybenzamide moiety could improve aqueous solubility relative to non-polar substituents (e.g., benzyl in 878065-05-5) .
- Biological Activity: S-alkylated triazoles often exhibit antimicrobial, anticancer, or kinase inhibitory activity.
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